molecular formula C15H17N5O2S B5010410 N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B5010410
M. Wt: 331.4 g/mol
InChI Key: ORFJQKPQFZTNNG-UHFFFAOYSA-N
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Description

N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a tetrahydrotriazine core substituted with a pyridin-3-ylmethyl group and a benzenesulfonamide moiety. The pyridine ring enhances aromatic interactions, while the sulfonamide group enables hydrogen bonding and electrostatic interactions with biological targets, such as enzymes involved in inflammatory or oncogenic pathways .

Properties

IUPAC Name

N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-23(22,14-6-2-1-3-7-14)19-15-17-11-20(12-18-15)10-13-5-4-8-16-9-13/h1-9H,10-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJQKPQFZTNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,

Biological Activity

N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound's unique structure includes a benzenesulfonamide moiety, a pyridine ring, and a tetrahydrotriazine ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, thus preventing substrate access and disrupting essential biochemical pathways in microorganisms. This inhibition is crucial for its antimicrobial properties.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects. This compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the pyridine and triazine rings enhances its reactivity and potential applications in medicinal chemistry .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit cancer cell growth effectively. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines .

Summary of Biological Activities

Activity Type Description
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Anticancer Inhibits growth in various cancer cell lines; potential for further development in oncology.
Enzyme Inhibition Binds to enzyme active sites to disrupt biochemical pathways.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines. This suggests a promising avenue for further research into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-triazine hybrids are a well-studied class due to their structural versatility and bioactivity. Below is a detailed comparison of N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Unique Properties Reference
Target Compound :
This compound
Pyridin-3-ylmethyl, benzenesulfonamide C₁₆H₁₉N₅O₂S High polarity due to pyridine and sulfonamide groups; potential for dual enzyme inhibition
4-Bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide Bromine substituent on benzene ring C₁₆H₁₈BrN₅O₂S Enhanced electrophilicity for covalent binding; improved binding affinity in enzyme assays
N-[5-(2-Fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide 2-Fluorobenzyl, methanesulfonamide C₁₂H₁₆FN₅O₂S Increased metabolic stability due to fluorine; selectivity for kinases
4-Chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide 4-Methoxybenzyl, chlorine substituent C₁₈H₂₀ClN₅O₃S Enhanced lipophilicity for membrane penetration; anticancer activity via apoptosis induction
N-[5-(3,4-Dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide 3,4-Dimethoxybenzyl, methanesulfonamide C₁₅H₂₂N₅O₄S Synergistic effects from methoxy groups; anti-inflammatory and antimicrobial activity

Pharmacokinetic Properties

  • Fluorinated and methoxy-substituted compounds demonstrate improved metabolic stability and oral bioavailability due to reduced cytochrome P450-mediated oxidation .
  • The pyridin-3-ylmethyl group in the target compound may increase solubility in aqueous media, a disadvantage in lipophilic environments compared to dimethoxybenzyl analogues .

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